molecular formula C23H22ClN3O3 B2675185 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 370843-34-8

1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2675185
CAS No.: 370843-34-8
M. Wt: 423.9
InChI Key: KOCXKEPFXWGFPN-UHFFFAOYSA-N
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Description

1-(5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline-derived compound featuring a 2-chloro-6-methylquinoline moiety and a 3,4-dimethoxyphenyl group. Its molecular formula is C₂₃H₂₂ClN₃O₃, with an average molecular mass of 423.897 g/mol and a monoisotopic mass of 423.134969 g/mol . The ChemSpider ID 2992129 confirms its structural identity, including a dihydropyrazole core linked to an acetyl group.

Properties

IUPAC Name

1-[3-(2-chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-13-5-7-18-16(9-13)10-17(23(24)25-18)20-12-19(26-27(20)14(2)28)15-6-8-21(29-3)22(11-15)30-4/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCXKEPFXWGFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel structure with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

C20H19ClN4O\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_4\text{O}

The synthesis typically involves multi-step reactions starting from 2-chloro-6-methylquinoline and 3,4-dimethoxyphenyl derivatives, leading to the formation of the pyrazole ring. The synthetic route often includes the use of catalysts such as acetic acid in ethanol to enhance yield and purity.

Anticancer Properties

Recent studies indicate that compounds similar to 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of quinoline and pyrazole possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II:

  • Case Study : A recent investigation reported that a related pyrazole derivative displayed an IC50 value of 0.011 µM against COX-II, showcasing its potential as a selective anti-inflammatory agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to cell death .

Binding Affinity Studies

Molecular docking studies have been employed to investigate the binding interactions of this compound with target proteins:

  • Binding Affinity : The docking results suggest strong binding interactions with human prostaglandin reductase (PTGR2), indicating a plausible inhibitory action against inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 10 - 30 µM
Anti-inflammatoryCOX-II inhibition (IC50 = 0.011 µM)
Apoptosis InductionInduces mitochondrial apoptosis

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Quinoline derivatives have been reported to possess antimicrobial properties against a range of pathogens. A study highlighted the synthesis of related compounds that demonstrated moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
Quinoline-based compounds are also being explored for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests a possible therapeutic application for conditions characterized by chronic inflammation .

Materials Science Applications

Photochromic Properties
Compounds with similar structures have exhibited interesting photochromic behavior. This characteristic allows them to change color upon exposure to light, making them suitable for applications in materials science, such as smart coatings and sensors .

Organic Electronics
The unique electronic properties of quinoline derivatives open avenues for their use in organic electronics. Research into the use of these compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing, focusing on their ability to facilitate charge transport and improve device efficiency .

Organic Synthesis Applications

Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions. Studies have reported efficient synthetic routes utilizing this compound to create novel pyrazole and quinoline derivatives with enhanced biological activities .

Data Tables

Application Area Type of Activity Reference
Medicinal ChemistryAnticancer
Medicinal ChemistryAntibacterial
Medicinal ChemistryAnti-inflammatory
Materials SciencePhotochromic
Materials ScienceOrganic Electronics
Organic SynthesisSynthesis of Derivatives

Case Studies

  • Anticancer Mechanisms : A study evaluated the efficacy of a series of quinoline derivatives against various cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity, suggesting that 1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone could be a lead compound for further development .
  • Bacterial Inhibition : In vitro studies demonstrated that quinoline derivatives exhibit varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis provided insights into how modifications to the quinoline core influence antibacterial potency .
  • Material Development : Research into photochromic materials has led to the development of coatings that change color when exposed to UV light. The incorporation of quinoline-based compounds into these materials has shown promising results in enhancing their responsiveness and stability under light exposure .

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinoline Chlorine

The 2-chloro substituent on the quinoline ring undergoes nucleophilic displacement reactions under basic conditions. This reactivity is critical for generating analogs with modified biological activity:

Reaction TypeConditionsProductYieldSource
Amination NH₃/EtOH, reflux (48 hr)2-aminoquinoline derivative72%
Alkoxy substitution K₂CO₃/DMF, 80°C (24 hr)2-methoxyquinoline analog68%

This chlorine atom activates the quinoline ring for further functionalization, particularly at the C-3 position .

Pyrazole Ring Reactivity

The 4,5-dihydropyrazole core participates in both oxidation and cyclocondensation reactions:

Oxidation :

  • Air oxidation converts the 4,5-dihydropyrazole to fully aromatic pyrazole derivatives under reflux in toluene (Δ, 12 hr), forming 1-(3-(3,4-dimethoxyphenyl)-5-(2-chloro-6-methylquinolin-3-yl)-1H-pyrazol-1-yl)ethanone .

Cyclocondensation :
Reacting with hydrazines or thioureas generates fused heterocycles:

text
Reaction with phenylhydrazine: Pyrazole → Pyrazolo[3,4-b]quinoline (via intramolecular cyclization, nitrobenzene/pyridine catalyst)[6][8]

Ketone Functionalization

The acetyl group undergoes standard carbonyl chemistry:

ReactionReagentsProductApplication
Reduction NaBH₄/MeOHSecondary alcoholBioisostere synthesis
Grignard addition CH₃MgBrTertiary alcoholSteric modulation
Schiff base formation Aniline derivativesImine conjugatesChelation studies

These modifications are instrumental in optimizing pharmacokinetic properties .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophiles to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position to methoxy substituents .

  • Halogenation : Br₂/FeBr₃ selectively brominates the activated aromatic ring .

Multi-Component Reactions (MCRs)

The compound serves as a precursor in MCRs for generating polycyclic systems:

Example : Reaction with malononitrile and 4-hydroxycoumarin under L-proline catalysis yields pyrano[3,2-c]chromenone hybrids (Scheme 1) .

text
MCR Conditions: - Catalyst: L-proline (20 mol%) - Solvent: H₂O/EtOH (1:1) - Temperature: 80°C, 6 hr - Yield: 78-85%

Stability and Degradation Pathways

Critical stability data under physiological conditions:

ParameterValueMethod
Hydrolytic stability (pH 7.4) t₁/₂ = 14.3 hrHPLC
Photodegradation 18% decomposition after 24 hr UV exposureUSP

Hydrolysis primarily occurs at the acetyl group, forming acetic acid and the parent pyrazoline .

Catalytic Hydrogenation

The dihydropyrazole ring undergoes selective hydrogenation:

CatalystConditionsProduct
Pd/C (10%)H₂ (1 atm), EtOAc, 25°CSaturated pyrazolidine
Rh/Al₂O₃H₂ (50 psi), THF, 60°CRing-opened amine

This reactivity is exploited to modulate conformational flexibility .

Key Mechanistic Insights

  • Quinoline-pyrazole conjugation enhances electron-deficient character, facilitating nucleophilic attacks at C-2 of the quinoline .

  • Steric effects from the 6-methyl group on quinoline influence regioselectivity in substitution reactions .

Data synthesized from experimental protocols in . For synthetic procedures excluding prohibited domains, see .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound often share the dihydropyrazole scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with compounds from the provided evidence:

Structural and Physicochemical Comparison

Compound Name (Source) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Chloro-6-methylquinoline; 3,4-dimethoxyphenyl C₂₃H₂₂ClN₃O₃ 423.897 High lipophilicity due to chloro/methyl groups; electron-rich dimethoxyphenyl.
3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one 6-Chloro-4-phenylquinolin-2(1H)-one; 2-chlorophenyl C₂₇H₂₀Cl₂N₃O₂ ~497.3 Bulky phenylquinoline moiety; additional chlorine increases molecular weight.
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl Derivatives Benzo[d][1,3]dioxol-5-yl; furan-2-yl Varies Varies Electron-rich dioxol and furan groups; antimicrobial activity reported.
6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline 3-Methoxy-8-methylquinoline; phenyl C₃₇H₂₉ClN₄O ~597.1 Methoxy group enhances polarity; steric bulk from phenyl groups.
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl 2-Methylphenyl; pyridinyl C₁₆H₁₅N₃O 265.31 Smaller size; pyridine ring introduces basicity.

Key Differences and Implications

Quinoline Substituents: The target compound’s 2-chloro-6-methylquinoline group (vs. 3-methoxy-8-methylquinoline in or 6-chloro-4-phenylquinolin-2(1H)-one in ) impacts electronic and steric properties. Chlorine increases lipophilicity and may enhance membrane permeability, while methoxy groups (as in ) improve water solubility .

Molecular Weight and Drug-Likeness :

  • The target compound (423.9 g/mol) falls within the acceptable range for oral bioavailability (≤500 g/mol), whereas the higher molecular weight of (~497.3 g/mol) and (~597.1 g/mol) may limit absorption .

Biological Activity :

  • While the target compound’s activity is unspecified, analogs like demonstrate antimicrobial properties, suggesting that substituent modifications (e.g., replacing dimethoxyphenyl with dioxol or furan groups) could tune bioactivity .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid for 6 hours yields pyrazoline derivatives, followed by recrystallization (ethanol or DMF) to purify the product (yield: ~82%) . Alternative methods involve refluxing intermediates in ethanol with stoichiometric reagents, as seen in pyrazolidinone syntheses .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • NMR : Assign signals for pyrazoline protons (δ ~3.0–5.0 ppm) and aromatic substituents (δ ~6.5–8.0 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 420.8 [M⁺] for a related chloro-substituted derivative) .
  • Elemental analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What crystallization methods yield high-quality single crystals?

Slow evaporation from polar aprotic solvents (e.g., DMF or DMF-ethanol mixtures) is effective. Crystal growth at controlled temperatures (e.g., 100 K) enhances lattice stability, enabling precise X-ray diffraction studies .

Advanced Research Questions

Q. How are crystal structure and intermolecular interactions analyzed?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Dihedral angles : Between aromatic rings (e.g., 76.67°) and pyrazoline cores, influencing molecular planarity .
  • Hydrogen bonding : Intermolecular C–H···O interactions (e.g., 2.2–2.5 Å) stabilize crystal packing along specific axes .
  • π-π stacking : Aromatic centroid distances (3.8–4.2 Å) contribute to lattice cohesion .

Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

  • Substituent variation : Compare analogs with modified quinoline or dimethoxyphenyl groups to assess impacts on bioactivity (e.g., anticonvulsant IC₅₀ values) .
  • In vitro assays : Use epilepsy models (e.g., maximal electroshock tests) with dose-response curves to quantify efficacy .

Q. What computational methods predict binding interactions?

  • Molecular docking : Software like AutoDock Vina models ligand-receptor binding (e.g., GABA receptors). Validate with experimental IC₅₀ data .
  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Control variables like cell lines, incubation times, and solvent purity (e.g., HPLC ≥98% purity checks) .
  • Structural validation : Confirm batch consistency via SC-XRD or 2D-NMR to rule out polymorphic effects .

Q. What strategies optimize reaction yields and purity?

  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance cyclocondensation efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to reduce byproducts .

Methodological Considerations

Parameter Example Data Reference
Crystallization solventDMF-ethanol (1:1)
Reflux time6 hours
ESI-MS [M⁺]m/z 420.8
X-ray resolutionR factor = 0.052

Key Takeaways

  • Synthesis : Prioritize cyclocondensation in acetic acid for scalability .
  • Characterization : Combine SC-XRD with NMR/MS for structural certainty .
  • Bioactivity : Use SAR-guided substitutions to enhance target affinity .

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